Afatinib Dimer -

Afatinib Dimer

Catalog Number: EVT-1497251
CAS Number:
Molecular Formula: C₄₈H₅₀Cl₂F₂N₁₀O₆
Molecular Weight: 971.88
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Afatinib Dimer is derived from Afatinib, which is chemically classified as 4-[(3-chloro-4-fluorophenyl)amino]-6-{[4-(N,N-dimethylamino)-1-oxo-2-buten-1-yl]amino}-7-[(S)-(tetrahydrofuran-3-yl)oxy]quinazoline. It is primarily utilized in the treatment of non-small cell lung carcinoma and has shown potential in other cancer types. The dimerization of Afatinib may enhance its therapeutic effects or provide insights into its interactions within biological systems.

Source and Classification

Afatinib was developed by Boehringer Ingelheim and received FDA approval in July 2013 for the treatment of advanced non-small cell lung carcinoma characterized by nonresistant epidermal growth factor receptor mutations. It belongs to the class of irreversible tyrosine kinase inhibitors, specifically targeting the ErbB family of receptors, including epidermal growth factor receptor and human epidermal growth factor receptor 2.

Synthesis Analysis

Methods and Technical Details

The preparation of Afatinib Dimer can be approached through various synthetic routes. The synthesis typically involves the dimerization of Afatinib molecules under controlled conditions. The following steps outline a general synthesis method:

  1. Condensation Reaction: The process begins with a condensation reaction between two molecules of Afatinib or its derivatives in the presence of an appropriate solvent and catalyst.
  2. Cyclization: Following condensation, cyclization reactions may occur to form the dimeric structure.
  3. Purification: The resultant dimer is purified using techniques such as column chromatography to achieve high purity levels suitable for biological testing.

The specific conditions (temperature, pressure, solvent choice) can significantly affect yield and purity.

Molecular Structure Analysis

Structure and Data

The molecular structure of Afatinib Dimer can be represented as a combination of two Afatinib units linked through a specific bond (e.g., a carbon-carbon bond). The exact structural formula would depend on the nature of the dimerization.

Key structural features include:

  • Quinazoline Nucleus: A common feature in many tyrosine kinase inhibitors.
  • Functional Groups: Presence of amine and fluorine groups that are crucial for the biological activity.

Structural Data

  • Molecular Formula: The molecular formula would be derived from two Afatinib units minus any atoms lost during dimerization.
  • Molecular Weight: Calculated from the combined molecular weights of the constituent parts.
Chemical Reactions Analysis

Reactions and Technical Details

The formation of Afatinib Dimer involves several key reactions:

  1. Dimerization: The primary reaction where two Afatinib molecules combine.
  2. Side Reactions: Potential side reactions may include hydrolysis or oxidation depending on reaction conditions.

The efficiency of these reactions can be influenced by:

  • Temperature: Higher temperatures may increase reaction rates but could also lead to degradation.
  • Catalysts: Use of specific catalysts can enhance yields.
Mechanism of Action

Process and Data

Afatinib Dimer functions similarly to its monomeric counterpart by irreversibly inhibiting tyrosine kinases within the ErbB family. This inhibition leads to:

  • Blocking Signal Transduction: Prevents downstream signaling pathways that promote cell proliferation and survival.
  • Induction of Apoptosis: Enhanced apoptosis in cancer cells due to disrupted signaling.

Data on the specific binding affinity and kinetics for Afatinib Dimer compared to monomeric Afatinib would provide insights into its efficacy.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid or crystalline substance.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide or dichloromethane; limited solubility in water.

Chemical Properties

  • Stability: Stability under various pH levels should be assessed to determine storage conditions.
  • Reactivity: Reactivity with other compounds could influence its pharmacological profile.
Applications

Scientific Uses

Afatinib Dimer may be explored for various scientific applications:

  1. Cancer Research: Investigating its potential as a therapeutic agent against resistant cancer types or in combination therapies.
  2. Mechanistic Studies: Understanding how dimerization affects receptor binding and inhibition.
  3. Drug Development: As a lead compound for developing new formulations or derivatives with improved efficacy or reduced side effects.
Molecular Structure and Biochemical Basis of Afatinib Dimerization

Covalent Binding Sites in EGFR/HER2 Kinase Domains

Afatinib's molecular design centers on a 4-anilinoquinazoline scaffold appended with a reactive acrylamide group positioned at the C6 side chain. This electrophilic moiety undergoes Michael addition with specific cysteine residues within the ATP-binding pockets of ErbB kinases. Structural analyses confirm covalent bonding to Cys797 in EGFR, Cys805 in HER2, and Cys803 in HER4, forming permanent drug-protein adducts [4] [9]. These cysteine residues reside within the kinase domain's catalytic cleft, a region critical for ATP coordination and phosphotransfer activity.

Table 1: Covalent Binding Sites for Afatinib in ErbB Family Kinases

ReceptorCysteine ResidueLocation in Kinase DomainBond Type
EGFR (ErbB1)Cys797β-Sheet SubdomainCovalent
HER2 (ErbB2)Cys805αC-Helix Proximal RegionCovalent
HER4 (ErbB4)Cys803Catalytic Loop AdjacentCovalent

The spatial orientation of these cysteines enables afatinib to form asymmetric dimers with target kinases, where the quinazoline head occupies the adenine-binding pocket while the acrylamide tail forms covalent bonds. Mutagenesis studies demonstrate that substitution of these cysteine residues (e.g., C797S) ablates afatinib's inhibitory capacity, confirming the essentiality of these nucleophilic sites [4] [9]. This binding modality confers prolonged target suppression, as recovery of kinase activity requires de novo protein synthesis rather than mere drug dissociation.

Structural Determinants of Irreversible ErbB Family Blockade

The irreversible inhibition by afatinib stems from synergistic structural features:

  • Electrophilic Warhead: The acrylamide group’s reactivity is tuned to balance covalent bonding efficiency against off-target effects. Kinetic studies show afatinib forms covalent bonds with a dissociation half-life (t₁/₂) exceeding 37 hours, dwarfing the minutes-scale residence time of reversible TKIs [7] [8].
  • Hydrophobic Extensions: The dimethylamino-buteneamide side chain enhances complementary interactions with hydrophobic regions near the cysteine binding site, particularly accommodating the "gatekeeper" threonine (Thr790) in EGFR. This allows inhibition of the T790M resistance mutant (IC₅₀ = 10 nM) with ~10-fold greater potency than first-generation TKIs [9].
  • Kinetic Selectivity: Surface plasmon resonance (SPR) reveals afatinib binds mutant EGFR (L858R/T790M) with association rates (kₒₙ) of 3.2 × 10⁵ M⁻¹s⁻¹ – significantly faster than wild-type EGFR [9]. This kinetic preference arises from mutation-induced alterations in the ATP-binding pocket that optimize afatinib’s binding geometry.

Molecular dynamics simulations demonstrate that covalent adduct formation induces allosteric distortion in the kinase activation loop, stabilizing an inactive conformation that prevents phosphorylation. This contrasts with reversible inhibitors, which permit transient kinase reactivation during drug dissociation intervals [9]. Consequently, afatinib achieves more durable suppression of downstream signaling cascades like MAPK and PI3K/AKT pathways in ErbB-driven cancers.

Kinase Domain Duplication (KDD) in EGFR and Its Role in Dimer Formation

EGFR-KDD constitutes an oncogenic genomic rearrangement characterized by an in-frame tandem duplication of exons 18-25, producing a receptor with duplicated kinase domains (TKD1 and TKD2) connected by a peptide linker [6] [10]. This structural aberration occurs in approximately 0.2% of non-small cell lung cancers (NSCLC) and 2.4% of gliomas, based on clinical sequencing cohorts [10]. The duplicated kinase domains enable ligand-independent activation through two distinct mechanisms:

  • Intramolecular Asymmetric Dimerization: Computational modeling and mutagenesis studies reveal TKD1 and TKD2 form a head-to-tail dimer within a single polypeptide chain. The C-lobe of TKD1 acts as an "activator" that engages the N-lobe of TKD2 ("receiver"), mimicking the intermolecular dimerization of wild-type EGFR but without requiring ligand stimulation [10]. Mutations disrupting this dimer interface (e.g., V948R in TKD1 or I1057Q in TKD2) abolish constitutive activity.
  • Ligand-Dependent Intermolecular Clustering: EGFR-KDD retains an intact extracellular domain capable of ligand binding. Upon EGF stimulation, EGFR-KDD forms higher-order oligomers with wild-type EGFR or other ErbB members, amplifying oncogenic signaling [10]. This dual activation mechanism—intrinsic intramolecular dimerization plus ligand-driven intermolecular clustering—confers aggressive transformation potential.

Table 2: Prevalence of ERBB Family Kinase Domain Duplications in Human Cancers

ReceptorOverall FrequencyMost Affected CancersPrevalence in Specific Cancers
EGFR-KDD0.18%Glioma, NSCLC2.4% in Glioma, 1.4% in NSCLC
HER2-KDD0.09%Breast Cancer, GYN Cancers0.40% in Breast Cancer
HER3-KDD0.04%GI Cancers0.11% in Upper GI Cancers
HER4-KDD0.02%Rare Across Tumors<0.05% in Most Tumors

Afatinib demonstrates significant activity against EGFR-KDD due to its ability to covalently modify both Cys797 residues within the duplicated kinase domains. Biochemical assays show afatinib inhibits EGFR-KDD autophosphorylation (IC₅₀ = 0.7 nM) with potency comparable to its inhibition of classical EGFR mutants like L858R [6]. This inhibition occurs irrespective of intramolecular dimerization status, as covalent adduct formation physically obstructs ATP binding in both kinase domains.

Comparative Analysis of Wild-Type vs. Mutated EGFR Dimer Architectures

EGFR dimerization exhibits distinct structural topologies across physiological and pathological contexts:

  • Wild-Type EGFR:
  • Requires ligand-induced conformational change in the extracellular domain.
  • Forms asymmetric intermolecular dimers where one kinase domain activates its partner.
  • Exhibits transient activation with rapid dimer dissociation following signal propagation.
  • Afatinib inhibition requires ligand-bound activation to expose the cysteine 797 residue effectively [9].
  • Classical Activating Mutants (e.g., Del19, L858R):
  • Mutations stabilize the "active-like" kinase conformation without ligand binding.
  • Promote constitutive intermolecular dimerization independent of extracellular ligand engagement.
  • Dimers exhibit prolonged stability compared to wild-type, enabling sustained signaling.
  • Afatinib potently inhibits these mutants (IC₅₀ = 0.4–0.7 nM) by covalently binding Cys797 in the pre-activated kinase conformation [3] [9].
  • EGFR-KDD Mutant:
  • Operates through dual dimerization mechanisms: ligand-independent intramolecular asymmetric dimers and ligand-responsive intermolecular oligomers.
  • Intramolecular dimer formation is geometrically constrained by the peptide linker, forcing continuous kinase activation.
  • Generates hyperstable signaling complexes resistant to conventional allosteric inhibition.
  • Afatinib retains efficacy by exploiting conserved cysteine targets in both kinase domains, though its inhibition may be circumvented by steric hindrance in oligomeric states [6] [10].

Table 3: Dimer Architectures and Afatinib Inhibition Efficacy Across EGFR Variants

EGFR VariantDimerization MechanismLigand RequirementDimer StabilityAfatinib IC₅₀ (nM)
Wild-TypeIntermolecular AsymmetricEGF-DependentTransient60
L858RIntermolecular AsymmetricIndependentHigh0.4
Exon 19 DeletionIntermolecular AsymmetricIndependentHigh0.5
T790M/L858RIntermolecular AsymmetricIndependentVery High10
EGFR-KDDIntra/IntermolecularPartially IndependentVery High0.7

Notably, exon 19 deletion variants exhibit heterogeneous sensitivity to TKIs based on deletion boundaries. Uncommon deletions (e.g., ΔL747-A750InsP) retain wild-type-like ATP affinity (Kₘ,ATP = 80 μM) and show reduced afatinib sensitivity compared to classical ΔE746-A750 mutants (Kₘ,ATP = 200 μM) [3]. This biochemical difference underscores how deletion-specific structural perturbations influence dimer stability and drug accessibility. Computational modeling suggests EGFR-KDD may develop resistance to monomer-targeting TKIs like afatinib through intermolecular dimer shielding, where one kinase domain remains drug-bound while its partner maintains catalytic activity [10].

Properties

Product Name

Afatinib Dimer

Molecular Formula

C₄₈H₅₀Cl₂F₂N₁₀O₆

Molecular Weight

971.88

Synonyms

(E)-N-(4-((3-Chloro-4-fluorophenyl)(4-((4-((3-chloro-4-fluorophenyl)amino)-7-(((S)-tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)amino)-1-(dimethylamino)-4-oxobutan-2-yl)amino)-7-(((S)-tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-4-(dimethylamino)but-2-enami

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